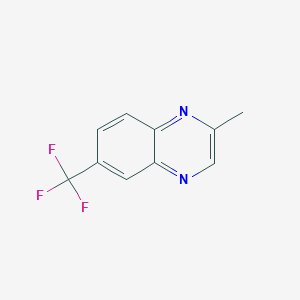

2-Methyl-6-(trifluoromethyl)quinoxaline

Vue d'ensemble

Description

2-Methyl-6-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H7F3N2. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the second position and a trifluoromethyl group at the sixth position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing this compound involves the condensation of 2-methylquinoxaline with trifluoroacetic anhydride in the presence of a catalyst.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of quinoxaline is coupled with a trifluoromethyl-substituted aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for pharmaceutical and industrial applications .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 2-Methyl-6-(trifluoromethyl)quinoxaline exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The incorporation of the trifluoromethyl group enhances its potency as an antimycobacterial agent. Studies have shown that derivatives of quinoxaline can inhibit bacterial growth effectively, demonstrating a structure-activity relationship that underscores the importance of substituents on the quinoxaline ring.

Anticancer Properties

Quinoxaline derivatives, including this compound, have shown promise as anticancer agents. Investigations into their mechanism of action reveal that they can inhibit tumor cell proliferation through various pathways, including modulation of enzyme activities involved in cell cycle regulation.

Antiviral Effects

This compound has also been tested for antiviral activity against several viruses, including HSV-1 and cytomegalovirus. Its ability to inhibit viral replication suggests potential applications in developing antiviral therapies.

Agricultural Uses

The compound's herbicidal properties have been explored, particularly its effectiveness against gramineous weeds without phytotoxicity to broadleaf crops. This aspect is crucial for agricultural practices where selective weed control is necessary.

Material Science

Due to its unique electronic properties imparted by the trifluoromethyl group, this compound may find applications in material science, particularly in the development of electroluminescent materials and corrosion inhibitors.

Case Studies

- Antimycobacterial Activity Study : A study demonstrated that derivatives of quinoxaline could inhibit Mycobacterium tuberculosis with rates exceeding 99%. The research highlighted the importance of structural modifications in enhancing biological efficacy .

- Antiviral Mechanism Investigation : Research focused on the antiviral effects of quinoxaline derivatives showed that they could effectively inhibit viral replication in vitro, providing insights into their potential as therapeutic agents against viral infections .

- Herbicidal Efficacy : Field trials indicated that quinoxaline derivatives exhibited selective herbicidal activity against various weeds without harming broadleaf crops, showcasing their utility in sustainable agriculture practices .

Mécanisme D'action

2-Methyl-6-(trifluoromethyl)quinoxaline can be compared with other quinoxaline derivatives:

2-Methylquinoxaline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-Trifluoromethylquinoxaline: Lacks the methyl group at the second position, affecting its reactivity and applications.

2,3-Dimethylquinoxaline: Contains an additional methyl group, leading to variations in its chemical behavior and biological activity.

Uniqueness: The presence of both the methyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications .

Comparaison Avec Des Composés Similaires

- 2-Methylquinoxaline

- 6-Trifluoromethylquinoxaline

- 2,3-Dimethylquinoxaline

Activité Biologique

2-Methyl-6-(trifluoromethyl)quinoxaline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoxaline backbone with a methyl group at position 2 and a trifluoromethyl group at position 6. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. This was evidenced in studies where treated cells showed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- IC50 Values : Preliminary data suggest that this compound has an IC50 value comparable to established chemotherapeutic agents. For example, it exhibited an IC50 value of approximately 23 µM against human Molt 4/C8 T-lymphocyte cells, indicating potent activity relative to standard treatments like melphalan (IC50 = 3.2 µM) .

Synthesis and Evaluation

A significant study involved synthesizing various quinoxaline derivatives, including this compound, followed by biological evaluation. The synthesized compounds were screened for their anticancer and antimicrobial activities using standardized protocols.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Molt 4/C8 | 23 | |

| Melphalan | Molt 4/C8 | 3.2 | |

| Quinoxaline Derivative A | E. coli | MIC = 16 | |

| Quinoxaline Derivative B | S. aureus | MIC = 8 |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve interactions with cellular signaling pathways. For instance, it may inhibit specific kinases involved in cell proliferation or alter gene expression profiles associated with stress responses in cancer cells.

Propriétés

IUPAC Name |

2-methyl-6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(9)15-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUGNZABFZHEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60801873 | |

| Record name | 2-Methyl-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60801873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646512-72-3 | |

| Record name | 2-Methyl-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60801873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.